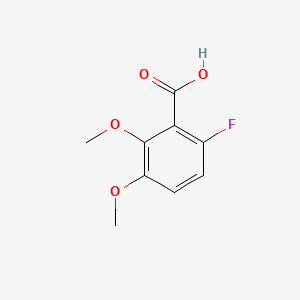

6-氟-2,3-二甲氧基苯甲酸

描述

6-Fluoro-2,3-dimethoxybenzoic acid is a specialized chemical compound featuring a benzoic acid moiety substituted with a fluoro group and two methoxy groups. This compound is of interest in various chemical research fields due to its unique structure and potential for further chemical modifications and applications in material science, organic synthesis, and possibly as intermediates in pharmaceuticals, excluding its direct drug use and side effects.

Synthesis Analysis

The synthesis of related fluorinated benzoic acid derivatives involves multi-step chemical processes, starting from simpler aromatic compounds. For example, 2-Fluoro-6-iodobenzoic acid, a compound similar in structure, is synthesized from 2-amino-6-fluorobenzoic acid through steps like carboxyl group protection, diazotization, and iodination, followed by deprotection, showcasing the complexity and precision required in synthesizing such fluorinated compounds (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids often includes non-planar arrangements due to steric interactions between substituents, as observed in similar compounds. For instance, a study on a new polymorph of 2,6-dimethoxybenzoic acid revealed a non-planar independent molecule with a significant twist of the carboxy group away from the plane of the benzene ring, demonstrating the influence of substituents on the overall molecular conformation (G. Portalone, 2011).

Chemical Reactions and Properties

Fluorinated benzoic acids participate in various chemical reactions, reflecting their reactivity and functional group compatibility. These compounds can form complexes, as seen with lanthanide complexes constructed from fluorobenzoic acid, indicating their potential to engage in coordination chemistry and form structurally interesting and potentially useful materials (Dan-Dan Du, N. Ren, & Jianjun Zhang, 2021).

科学研究应用

放射性药物应用

6-氟-2,3-二甲氧基苯甲酸衍生物,特别是6-氟-3,4-二羟基-l-苯丙氨酸(6-18F-氟-l-DOPA),被用作神经学和肿瘤学PET(正电子发射断层扫描)中的放射性药物。Wagner、Ermert和Coenen(2009)的一项研究开发了一种新方法,用于制备带载体的6-18F-氟-l-DOPA,显示出对于大规模临床应用至关重要的高效和自动化生产潜力(Wagner, Ermert, & Coenen, 2009)。

结晶中的多形控制

2,6-二甲氧基苯甲酸,是6-氟-2,3-二甲氧基苯甲酸的一种衍生物,已被研究其在结晶过程中的多形性。Semjonova和Be̅rziņš(2022)探讨了添加剂如何控制结晶的多形结果,这对于理解和操纵材料的物理性质至关重要(Semjonova & Be̅rziņš, 2022)。

相关化合物的合成

6-氟-2,3-二甲氧基苯甲酸参与合成各种化合物,如2-氟-6-碘苯甲酸。赵浩宇、张启萌和J.陶(2010)开发了一种合成2-氟-6-碘苯甲酸的方法,强调低生产成本和大规模制造的潜力(Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010)。

抗癌活性

与6-氟-2,3-二甲氧基苯甲酸相关的化合物已被研究其潜在的抗癌性质。例如,Hammam等人(2005)研究了新型氟取代苯并[b]吡喃及其衍生物,显示出与传统药物相比在低浓度下具有显著的抗癌活性(Hammam, El-Salam, Mohamed, & Hafez, 2005)。

区域选择性羟基取代

Umezu、Tabuchi和Kimura(2003)探讨了氟代苯甲酸衍生物的区域选择性羟基取代,展示了多氟取代苯甲酸衍生物转化为相应水杨酸衍生物的过程。这一过程对于在制药和化工行业中需要特定化学结构的创建至关重要(Umezu, Tabuchi, & Kimura, 2003)。

安全和危害

The safety data sheet for a similar compound, 2,6-Dimethoxybenzoic acid, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

6-fluoro-2,3-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYSHPNWRGUQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345948 | |

| Record name | 6-Fluoro-2,3-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2,3-dimethoxybenzoic acid | |

CAS RN |

265670-72-2 | |

| Record name | 6-Fluoro-2,3-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)

![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)